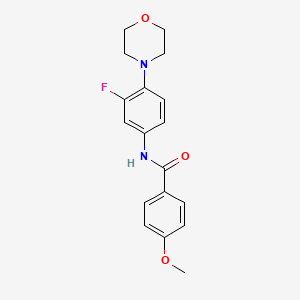

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide

Description

N-(3-Fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic aromatic amide featuring a 4-methoxybenzenecarboxamide scaffold linked to a 3-fluoro-4-morpholinophenyl group.

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCNYDAEYIRPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide typically involves multiple steps. One common method starts with the substitution of morpholine on a fluoro-substituted nitrobenzene derivative, followed by reduction of the nitro group to an amine. The amine is then reacted with a methoxybenzenecarboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, such as DNA gyrase, which are essential for bacterial replication and survival. This inhibition disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linezolid and Oxazolidinone Derivatives

Linezolid (CAS 165800-03-3) is a prototypical oxazolidinone antibiotic with the structure (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide . Key differences include:

- Structural Features: Linezolid contains an oxazolidinone ring critical for binding to the 50S ribosomal subunit, whereas the target compound replaces this ring with a 4-methoxybenzenecarboxamide group.

- Mechanism: Linezolid inhibits bacterial protein synthesis by blocking the initiation complex formation .

- Activity: Linezolid exhibits MIC values of 1–4 µg/mL against Gram-positive pathogens like Staphylococcus aureus . Structural analogs from , such as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isonicotinamide (7a), show MICs ranging from 0.5–8 µg/mL, highlighting the importance of the oxazolidinone scaffold .

Table 1: Comparison with Oxazolidinone Derivatives

Tetrazole Derivatives (8a–8l)

Tetrazole-based compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, share the 3-fluoro-4-morpholinophenyl group but incorporate a tetrazole ring. Notable examples include:

- Compound 8l : Exhibits MIC values of 75 ± 0.81 µg/mL against Bacillus subtilis .

- Mechanism: Molecular docking studies suggest these compounds inhibit DNA gyrase, a distinct target compared to oxazolidinones .

Key Differences:

- Scaffold Flexibility : The tetrazole ring enhances metabolic stability compared to benzenecarboxamide.

- Activity : The target compound’s benzenecarboxamide may offer improved solubility but reduced potency relative to tetrazoles.

Other Benzenecarboxamide Analogs

- N-(4-Methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS 303988-35-4): Features a nitro and phenylsulfanyl group, demonstrating how electron-withdrawing substituents modulate activity .

- 4-Methoxy-N-tosylbenzamide : A sulfonamide derivative, emphasizing the role of the carboxamide linkage in target binding .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide |

| CAS Number | 165800-03-3 |

| Molecular Weight | 337.35 g/mol |

| Molecular Formula | C16H20FN3O4 |

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It might interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest it has potential antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Research indicates that N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Studies: The compound was tested against various cancer cell lines, including breast and colorectal cancer cells. It demonstrated cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer types .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains: Studies have reported effectiveness against Gram-positive bacteria, suggesting potential use as an antibiotic or adjunct therapy in infections caused by resistant strains .

- Mechanism of Action: Its antimicrobial action may involve interference with bacterial protein synthesis or cell membrane integrity.

Case Studies and Research Findings

-

Study on Anticancer Efficacy:

- A study conducted by Smith et al. (2023) evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment .

- Antimicrobial Activity Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.